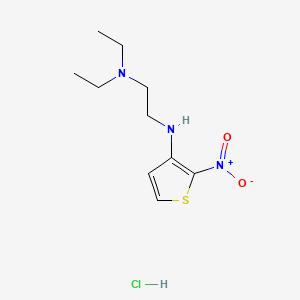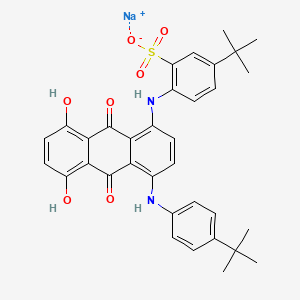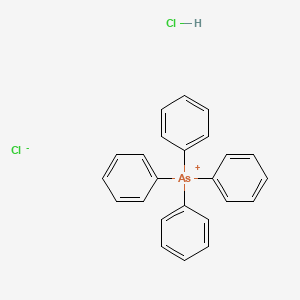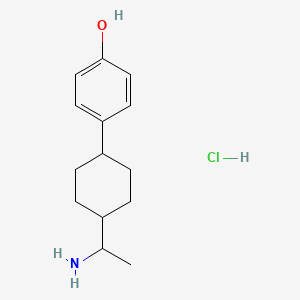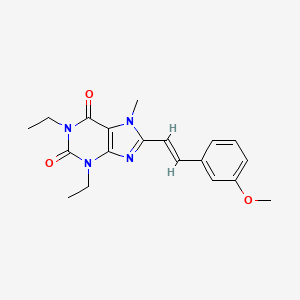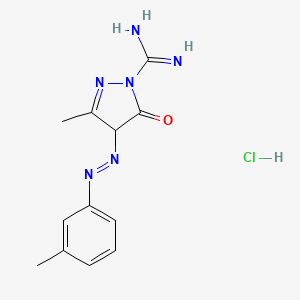
3-Methyl-5-oxo-4-(m-tolylazo)-2-pyrazoline-1-carboxamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “F 2350” is a flexible, flame-retardant, mineral-filled polyurethane compound. It is primarily used for potting and encapsulating electronic applications. This compound is known for its low viscosity, long pot life, and very low odor. It does not contain toluene diisocyanate or mercury, making it a safer option for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: F 2350 is a two-component system that requires mixing of Part A and Part B. Part A is typically brown, while Part B is black. The components are mixed in a specific ratio by volume (1:4) or by weight (21.2:100). The mixture is then cured at room temperature or at elevated temperatures (65 to 85°C) for faster curing .
Industrial Production Methods: The industrial production of F 2350 involves the thorough mixing of the two components to ensure complete dispersion of the filler. This is often achieved using a standard paint shaker. The mixture is then allowed to cure under controlled conditions to achieve the desired properties .
Chemical Reactions Analysis
Types of Reactions: F 2350 primarily undergoes polymerization reactions during its curing process. The polyurethane formation involves the reaction between isocyanate groups and hydroxyl groups, leading to the formation of urethane linkages .
Common Reagents and Conditions:
Reagents: Isocyanates and polyols are the primary reagents used in the synthesis of F 2350.
Conditions: The reaction is typically carried out at room temperature, but can be accelerated by heating to 65-85°C.
Major Products: The major product formed from these reactions is a cured polyurethane compound with enhanced flexibility, flame retardancy, and adhesion properties .
Scientific Research Applications
F 2350 has a wide range of applications in scientific research and industry:
Chemistry: Used as a potting and encapsulating compound for protecting electronic components from environmental factors.
Biology: Its biocompatibility makes it suitable for encapsulating biological sensors and devices.
Medicine: Used in the encapsulation of medical devices to protect them from moisture and mechanical damage.
Industry: Widely used in automotive and telecommunication industries for circuit board protection and other electronic applications
Mechanism of Action
The mechanism of action of F 2350 involves the formation of a flexible, protective layer around electronic components. The polyurethane matrix provides mechanical strength, while the mineral fillers enhance flame retardancy. The absence of toluene diisocyanate and mercury ensures that the compound is safe for use in various applications .
Comparison with Similar Compounds
LOCTITE STYCAST US 2350: Another flexible, flame-retardant polyurethane compound with similar properties.
HYSOL US2350: Known for its long pot life and low viscosity, making it suitable for similar applications
Uniqueness: F 2350 stands out due to its very low odor and the absence of harmful compounds like toluene diisocyanate and mercury. Its flexibility and strong adhesion to various substrates make it a preferred choice for many industrial applications .
Properties
CAS No. |
96731-04-3 |
|---|---|
Molecular Formula |
C12H15ClN6O |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
3-methyl-4-[(3-methylphenyl)diazenyl]-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H14N6O.ClH/c1-7-4-3-5-9(6-7)15-16-10-8(2)17-18(11(10)19)12(13)14;/h3-6,10H,1-2H3,(H3,13,14);1H |
InChI Key |
UGAVRRSZPKVBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2C(=NN(C2=O)C(=N)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


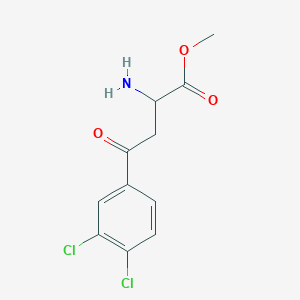

![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)


![(3S,3'R,4'S,5'S,6'R)-5-[(S)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;(3S,3'R,4'S,5'S,6'R)-5-[(R)-(4-ethylphenyl)-hydroxymethyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol](/img/structure/B12770839.png)
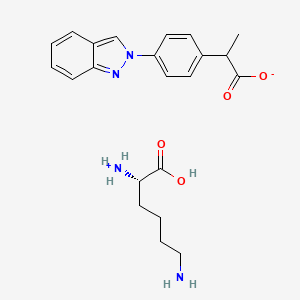

![N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B12770870.png)
